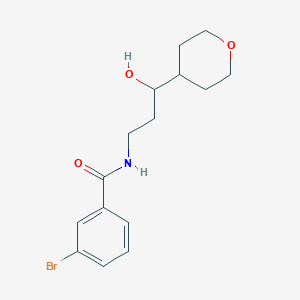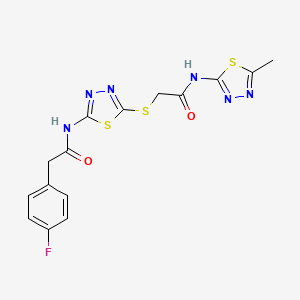
2-(4-fluorophenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13FN6O2S3 and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound belongs to a class of chemicals that have been synthesized through complex chemical reactions, involving intermediates like thiadiazole and acetamide derivatives. Studies have detailed the synthesis processes, including heterocyclization, amidification, and the use of reagents like phenacyl chloride. DFT calculations and spectral analyses (1H NMR, IR, Mass spectra) have been employed to study the structural and spectral features, providing insights into the molecular configurations, HOMO-LUMO energies, and chemical reactivity descriptors (Sraa Abu-Melha, 2021).
Anticancer Applications
The anticancer potential of derivatives of this compound has been investigated, showing promising results against various cancer cell lines, including breast cancer, medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma. The cytotoxic activities were attributed to the compounds' ability to inhibit cell division and migration, with certain derivatives displaying powerful cytotoxic results comparable to reference drugs like 5-fluorouracil. Furthermore, some compounds exhibited a trophic effect on neuronal cell culture and were non-toxic to normal cells, highlighting their selectivity and potential therapeutic index (Sraa Abu-Melha, 2021); (W. Rzeski, J. Matysiak, M. Kandefer-Szerszeń, 2007).
Antimicrobial Applications
The compound and its derivatives have also been evaluated for antimicrobial activity, with some showing significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine atoms and specific structural modifications have been found to enhance the antimicrobial properties, making these compounds potential leads for the development of new antibacterial and antifungal agents (K. Parikh, D. Joshi, 2014).
Material Science Applications
In the field of material science, derivatives of the compound have been incorporated into polythiophenes, exploring their optoelectronic properties. Such studies are crucial for the development of conducting polymers with potential applications in electronic devices, highlighting the versatility of this compound's derivatives in various technological applications (P. Camurlu, N. Guven, 2015).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O2S3/c1-8-19-20-13(26-8)18-12(24)7-25-15-22-21-14(27-15)17-11(23)6-9-2-4-10(16)5-3-9/h2-5H,6-7H2,1H3,(H,17,21,23)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLJNZOFAUCWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

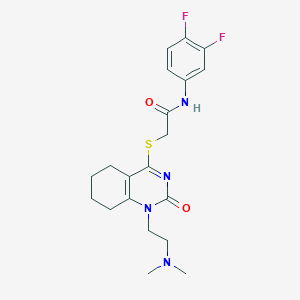

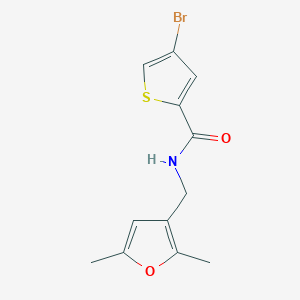
![N-(3-Methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2974671.png)
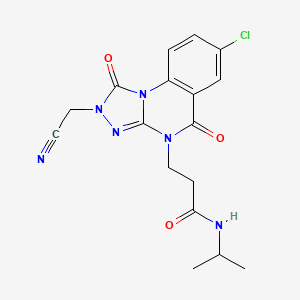
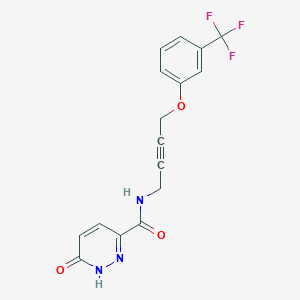
![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974675.png)
![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2974676.png)
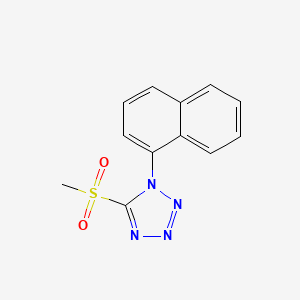

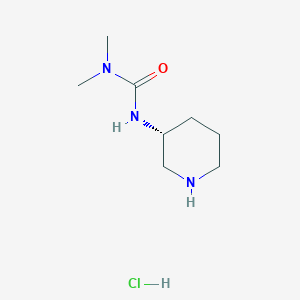
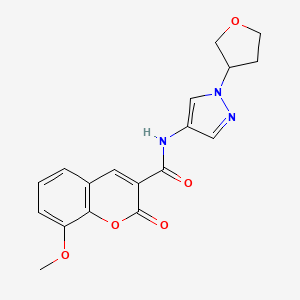
![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2974682.png)
